4'-(tert-Butyl)propiophenone

Description

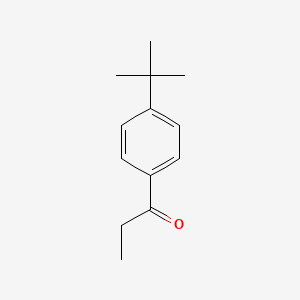

Structure

3D Structure

Properties

IUPAC Name |

1-(4-tert-butylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-5-12(14)10-6-8-11(9-7-10)13(2,3)4/h6-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQNYEAINONORRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50221405 | |

| Record name | 4'-(tert-Butyl)propiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50221405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71209-71-7 | |

| Record name | 1-[4-(1,1-Dimethylethyl)phenyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71209-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-(tert-Butyl)propiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071209717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-(tert-Butyl)propiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50221405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-(tert-butyl)propiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4'-(tert-Butyl)propiophenone: A Key Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-(tert-Butyl)propiophenone is an aromatic ketone that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, characterized by a propiophenone core substituted with a tert-butyl group at the para position, makes it a valuable precursor in multi-step synthetic pathways. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and applications, with a particular focus on its role in drug development. Detailed experimental protocols for its synthesis and analysis are presented, alongside spectroscopic data and visualizations of relevant chemical transformations to support researchers and scientists in their work with this compound.

Chemical Structure and Identification

This compound, also known by its IUPAC name 1-(4-tert-butylphenyl)propan-1-one, is a clear, colorless to light orange or yellow liquid.[1] The molecule consists of a benzene ring substituted with a propionyl group and a tert-butyl group at positions 1 and 4, respectively.

Table 1: Chemical Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | 1-(4-tert-butylphenyl)propan-1-one | [2] |

| CAS Number | 71209-71-7 | [2] |

| Molecular Formula | C13H18O | [2] |

| Molecular Weight | 190.28 g/mol | [2] |

| InChI Key | AQNYEAINONORRY-UHFFFAOYSA-N | [3] |

| SMILES | CCC(=O)C1=CC=C(C=C1)C(C)(C)C | [4] |

| Synonyms | p-tert-Butylpropiophenone, 1-(4-(1,1-Dimethylethyl)phenyl)-1-propanone | [2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Properties

| Property | Value | Reference(s) |

| Appearance | Clear colorless to light orange to yellow liquid | [1] |

| Boiling Point | 162 °C / 5 mmHg | [1] |

| Density | 0.96 g/mL | [1] |

| Refractive Index | 1.5160-1.5190 | [1] |

| LogP | 3.93 | [3] |

| Flammability | Flammable liquid and vapor | [2] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of tert-butylbenzene with propanoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on established procedures for Friedel-Crafts acylation reactions.[5][6][7]

Materials:

-

tert-Butylbenzene

-

Propanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.

-

Addition of Reactants: Cool the mixture to 0 °C using an ice bath. Add propanoyl chloride (1.1 equivalents) dropwise to the stirred suspension. Subsequently, add tert-butylbenzene (1.0 equivalent) dropwise from the addition funnel, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Applications in Drug Development

This compound is not known to possess significant intrinsic biological activity. Instead, its primary value in drug development lies in its role as a key starting material or intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs). The tert-butyl group is a common motif in medicinal chemistry that can influence a molecule's pharmacokinetic properties.

Synthesis of Ebastine

A prominent application of this compound is in the synthesis of Ebastine, a second-generation H1 histamine receptor antagonist used for the treatment of allergic rhinitis and chronic idiopathic urticaria. In this multi-step synthesis, this compound is first converted to 4'-tert-butyl-4-chlorobutyrophenone, which then undergoes further reactions to yield the final Ebastine molecule.[8]

Analytical and Spectroscopic Data

Accurate analytical characterization is crucial for quality control and regulatory purposes. The following sections provide typical spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The expected chemical shifts for ¹H and ¹³C NMR are presented below.

Table 3: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.90 | d | 2H | Aromatic (ortho to C=O) |

| ~7.45 | d | 2H | Aromatic (meta to C=O) |

| ~2.95 | q | 2H | -CH₂- |

| ~1.33 | s | 9H | -C(CH₃)₃ |

| ~1.22 | t | 3H | -CH₃ |

Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~200.5 | C=O |

| ~156.5 | Aromatic (ipso to tert-butyl) |

| ~134.5 | Aromatic (ipso to C=O) |

| ~128.0 | Aromatic (ortho to C=O) |

| ~125.5 | Aromatic (meta to C=O) |

| ~35.0 | -C(CH₃)₃ |

| ~31.5 | -CH₂- |

| ~31.0 | -C(CH₃)₃ |

| ~8.5 | -CH₃ |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns for aromatic ketones.

Table 5: Predicted Major Mass Spectrum Fragments (EI-MS)

| m/z | Proposed Fragment |

| 190 | [M]⁺ (Molecular Ion) |

| 175 | [M - CH₃]⁺ |

| 161 | [M - C₂H₅]⁺ (Acylium ion) |

| 133 | [M - C₄H₉]⁺ |

| 57 | [C₄H₉]⁺ (tert-Butyl cation) |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound.[3]

Experimental Protocol: HPLC Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water. For Mass-Spec compatibility, formic acid can be used as an additive.[3]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Safety and Handling

This compound is a flammable liquid and vapor.[2] It should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable chemical intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of the antihistamine Ebastine. Its straightforward synthesis via Friedel-Crafts acylation and well-defined chemical properties make it a reliable building block for organic synthesis. This guide provides essential technical information, including detailed protocols and spectroscopic data, to support the work of researchers and professionals in drug discovery and development.

References

- 1. CN105646220A - Synthesizing method of propiophenone compound - Google Patents [patents.google.com]

- 2. This compound | C13H18O | CID 595281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4’-(tert-Butyl)propiophenone | SIELC Technologies [sielc.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. prepchem.com [prepchem.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. websites.umich.edu [websites.umich.edu]

- 8. 4′-tert-Butyl-4-chlorobutyrophenone-43076-61-5 [ganeshremedies.com]

4'-(tert-Butyl)propiophenone CAS number 71209-71-7 information

CAS Number: 71209-71-7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-(tert-Butyl)propiophenone (CAS No. 71209-71-7), a substituted aromatic ketone. The document details its chemical and physical properties, outlines a general synthesis methodology, and presents available spectral data. Despite a thorough review of scientific literature, no significant biological activity or implication in signaling pathways has been reported for this specific compound to date. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting the current knowledge and identifying the clear gap in the biological evaluation of this molecule.

Chemical and Physical Properties

This compound is a clear, colorless to light orange liquid.[1] Its fundamental properties are summarized in the table below, compiled from various chemical data sources.

| Property | Value | References |

| CAS Number | 71209-71-7 | [2] |

| Molecular Formula | C₁₃H₁₈O | [2][3] |

| Molecular Weight | 190.28 g/mol | [3] |

| IUPAC Name | 1-(4-tert-butylphenyl)propan-1-one | [2] |

| Synonyms | p-tert-Butylpropiophenone, 4-tert-Butylpropionylbenzene | [4] |

| Boiling Point | 162 °C / 5 mmHg | [4] |

| Density | 0.96 g/cm³ | [5] |

| Refractive Index | 1.5160 - 1.5190 | [5] |

| Appearance | Clear, colorless to light orange liquid | [1] |

| LogP | 3.93 | [6] |

Synthesis

General Experimental Protocol: Friedel-Crafts Acylation

The synthesis of this compound would typically involve the reaction of tert-butylbenzene with propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Methodology:

-

Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture evolved HCl) is charged with a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) and anhydrous aluminum chloride.

-

Addition of Acylating Agent: Propionyl chloride is added dropwise to the stirred suspension of aluminum chloride at a low temperature (typically 0-5 °C) to form the acylium ion complex.

-

Addition of Aromatic Substrate: tert-Butylbenzene is then added dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).

-

Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid. The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and brine, and then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

Note: This is a generalized procedure. The specific amounts of reagents, reaction times, and temperatures would need to be optimized for this particular synthesis.

Spectral Data

While spectral data for this compound is referenced in several databases, detailed, high-resolution spectra with peak assignments are not publicly available. The following tables summarize the expected spectral characteristics based on the compound's structure and data from similar compounds.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 | d | 2H | Aromatic protons ortho to the carbonyl group |

| ~7.4 | d | 2H | Aromatic protons meta to the carbonyl group |

| ~2.9 | q | 2H | -CH₂- (methylene protons of the propyl group) |

| ~1.3 | s | 9H | -C(CH₃)₃ (tert-butyl protons) |

| ~1.1 | t | 3H | -CH₃ (methyl protons of the propyl group) |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~200 | C=O (carbonyl carbon) |

| ~155 | Aromatic C-C(CH₃)₃ |

| ~135 | Aromatic C-C=O |

| ~128 | Aromatic CH (ortho to carbonyl) |

| ~125 | Aromatic CH (meta to carbonyl) |

| ~35 | -C(CH₃)₃ (quaternary carbon of tert-butyl group) |

| ~31 | -CH₂- (methylene carbon of the propyl group) |

| ~31 | -C(CH₃)₃ (methyl carbons of tert-butyl group) |

| ~8 | -CH₃ (methyl carbon of the propyl group) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (aliphatic) |

| ~1680 | Strong | C=O stretch (aromatic ketone) |

| ~1600 | Medium | C=C stretch (aromatic ring) |

| ~1460 | Medium | C-H bend (aliphatic) |

| ~1270 | Medium | C-C stretch |

| ~830 | Strong | C-H bend (para-disubstituted aromatic) |

Mass Spectrometry

| m/z | Relative Intensity | Assignment |

| 190 | Moderate | [M]⁺ (Molecular ion) |

| 175 | High | [M - CH₃]⁺ |

| 161 | Base Peak | [M - C₂H₅]⁺ (α-cleavage) |

| 146 | Moderate | [M - C₂H₅ - CH₃]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature and toxicology databases did not yield any specific studies on the biological activity, mechanism of action, or involvement in signaling pathways for this compound.

While structurally related compounds, such as various tert-butylated phenols, have been investigated for their endocrine-disrupting properties and other biological effects, no such data is currently available for this compound.[1][7] This represents a significant knowledge gap and an area for potential future research.

Experimental Workflows

Given the lack of biological studies, this section provides a conceptual workflow for the initial screening of this compound for potential biological activity.

Caption: A conceptual workflow for the initial biological evaluation of this compound.

Conclusion

This compound is a well-characterized organic compound in terms of its physicochemical properties. Its synthesis via Friedel-Crafts acylation is a standard and predictable process in organic chemistry. However, a striking lack of information exists regarding its biological effects. For researchers and professionals in drug discovery and development, this compound represents an unexplored chemical entity. The absence of any reported biological activity, either beneficial or toxicological, makes it a blank slate for investigation. Future studies are warranted to explore its potential interactions with biological systems, which could uncover novel pharmacological activities or toxicological profiles.

References

- 1. In vitro profiling of endocrine disrupting effects of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C13H18O | CID 595281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 4'-TERT-BUTYLPROPIOPHENONE CAS#: 71209-71-7 [amp.chemicalbook.com]

- 5. parchem.com [parchem.com]

- 6. 4’-(tert-Butyl)propiophenone | SIELC Technologies [sielc.com]

- 7. The evaluation of endocrine disrupting effects of tert-butylphenols towards estrogenic receptor α, androgen receptor and thyroid hormone receptor β and aquatic toxicities towards freshwater organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of p-tert-butylpropiophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of p-tert-butylpropiophenone, a substituted aromatic ketone. The information is curated to be a valuable resource for professionals in research and drug development, presenting key data, experimental context, and structural information.

Core Chemical Identity and Properties

p-tert-Butylpropiophenone, systematically named 1-(4-tert-butylphenyl)propan-1-one, is an organic compound with the chemical formula C13H18O.[1] It belongs to the class of aromatic ketones, characterized by a propiophenone structure with a tert-butyl group substituted at the para position of the phenyl ring.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source |

| CAS Number | 71209-71-7 | [1] |

| Molecular Formula | C13H18O | [1] |

| Molecular Weight | 190.28 g/mol | [1] |

| IUPAC Name | 1-(4-tert-butylphenyl)propan-1-one | [1] |

| Synonyms | 4'-(tert-Butyl)propiophenone, p-tert-Butylpropiophenone | [1] |

| Canonical SMILES | CCC(=O)C1=CC=C(C=C1)C(C)(C)C | [1] |

| InChI | InChI=1S/C13H18O/c1-5-12(14)10-6-8-11(9-7-10)13(2,3)4/h6-9H,5H2,1-4H3 | [1] |

| InChIKey | AQNYEAINONORRY-UHFFFAOYSA-N | [1] |

Table 2: Physical Properties

| Property | Value | Notes |

| Boiling Point | 162 °C | |

| XLogP3 | 3.9 | Computed |

| Hydrogen Bond Donor Count | 0 | Computed |

| Hydrogen Bond Acceptor Count | 1 | Computed |

Note: Some physical properties are computed and should be considered as estimates.

Synthesis and Purification

The primary synthetic route to p-tert-butylpropiophenone is the Friedel-Crafts acylation of tert-butylbenzene with propanoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl3).

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

Objective: To synthesize 1-(4-tert-butylphenyl)propan-1-one.

Materials:

-

tert-Butylbenzene

-

Propanoyl chloride

-

Anhydrous aluminum chloride (AlCl3)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Slowly add propanoyl chloride to the stirred suspension.

-

After the addition of propanoyl chloride, add tert-butylbenzene dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

Once the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Synthesis workflow for p-tert-butylpropiophenone.

Purification

The crude p-tert-butylpropiophenone can be purified by vacuum distillation or column chromatography.

-

Vacuum Distillation: Given its boiling point, vacuum distillation is a suitable method for purifying the liquid product on a larger scale.

-

Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography using a non-polar eluent system (e.g., a mixture of hexane and ethyl acetate) can be employed.

Spectroscopic Characterization

The structure of p-tert-butylpropiophenone can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl group of the propanoyl moiety, and the tert-butyl group. The aromatic protons will likely appear as two doublets in the aromatic region due to the para-substitution. The ethyl group will present as a quartet and a triplet. The tert-butyl group will show a singlet corresponding to its nine equivalent protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons (with different chemical shifts for the substituted and unsubstituted carbons), the carbons of the ethyl group, and the carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

The IR spectrum of p-tert-butylpropiophenone will exhibit characteristic absorption bands. A strong absorption band is expected in the region of 1670-1690 cm⁻¹ corresponding to the C=O stretching of the aryl ketone. Other significant bands will include C-H stretching vibrations for the aromatic and aliphatic protons.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (190.28 g/mol ). Common fragmentation patterns for aromatic ketones include the loss of the ethyl group and the tert-butyl group, leading to characteristic fragment ions.

Logical workflow for obtaining and characterizing p-tert-butylpropiophenone.

Chemical Reactivity and Stability

p-tert-Butylpropiophenone is a stable compound under normal laboratory conditions. Its reactivity is primarily centered around the ketone functional group and the aromatic ring.

-

Ketone Reactions: The carbonyl group can undergo various reactions typical of ketones, such as reduction to a secondary alcohol, reductive amination, and reactions with Grignard reagents.

-

Aromatic Ring Reactions: The aromatic ring can undergo further electrophilic substitution, although the carbonyl group is deactivating, directing incoming electrophiles to the meta position.

Biological and Pharmacological Profile

Currently, there is limited publicly available information on the specific biological activities or pharmacological profile of p-tert-butylpropiophenone. However, the propiophenone scaffold is present in various biologically active molecules. For instance, some substituted propiophenone derivatives have been investigated for their potential as anticancer agents.

Given the presence of the tert-butyl group, a common motif in medicinal chemistry, p-tert-butylpropiophenone could be a subject of interest for further biological screening. The tert-butyl group can influence a molecule's lipophilicity and metabolic stability, which are important parameters in drug design.

It is important to note that while related compounds have shown biological activity, this does not directly imply that p-tert-butylpropiophenone will exhibit similar effects. Further research and experimental validation are necessary to determine its pharmacological relevance.

Conclusion

References

An In-depth Technical Guide on 4'-(tert-Butyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides essential physicochemical data for 4'-(tert-Butyl)propiophenone, a chemical compound relevant in various research and development applications. The information is presented to support laboratory activities and theoretical calculations.

Core Physicochemical Properties

This compound is an aromatic ketone. Its fundamental properties, including molecular formula and molecular weight, are crucial for stoichiometric calculations, analytical method development, and chemical synthesis design. The molecular formula is C13H18O.[1][2][3][4][5] The molecular weight is approximately 190.28 g/mol .[1][3][5][6]

Data Summary

The quantitative physicochemical data for this compound are summarized in the table below for ease of reference and comparison.

| Identifier | Value | Citations |

| IUPAC Name | 1-(4-tert-butylphenyl)propan-1-one | [1] |

| CAS Number | 71209-71-7 | [1][2][4][7] |

| Molecular Formula | C13H18O | [1][2][3][4][5] |

| Molecular Weight | 190.28 g/mol | [1][3][5][6] |

Experimental Protocols

The determination of the molecular formula and weight of a well-characterized compound like this compound typically involves a combination of mass spectrometry and elemental analysis.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion. This experimental mass is then used to deduce the most plausible elemental composition, confirming the molecular formula.

-

Elemental Analysis: This technique provides the percentage composition of individual elements (carbon, hydrogen, and oxygen) in the compound. The results are used to derive the empirical formula, which is then compared with the molecular formula obtained from mass spectrometry to ensure consistency.

Note: As this compound is a known compound, detailed experimental protocols for its initial characterization are found in foundational chemical literature. The data presented here is compiled from established chemical databases.

Logical Relationships

The relationship between the compound's common name, its elemental composition (molecular formula), and its calculated mass (molecular weight) is a fundamental concept in chemistry. This hierarchy is visualized below.

Caption: Relationship between compound name, formula, and molecular weight.

References

- 1. This compound | C13H18O | CID 595281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4’-(tert-Butyl)propiophenone | SIELC Technologies [sielc.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 4'-TERT-BUTYLPROPIOPHENONE | 71209-71-7 [chemicalbook.com]

- 6. parchem.com [parchem.com]

- 7. 4'-TERT-BUTYLPROPIOPHENONE CAS#: 71209-71-7 [amp.chemicalbook.com]

Spectroscopic and Spectrometric Analysis of 1-(4-tert-butylphenyl)propan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the aromatic ketone, 1-(4-tert-butylphenyl)propan-1-one, a compound of interest in organic synthesis and medicinal chemistry. This document presents a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supplemented with detailed experimental protocols.

Compound Information

| Identifier | Value |

| IUPAC Name | 1-(4-tert-butylphenyl)propan-1-one |

| Synonyms | 4'-tert-butylpropiophenone, p-tert-butylpropiophenone |

| CAS Number | 71209-71-7 |

| Molecular Formula | C₁₃H₁₈O |

| Molecular Weight | 190.28 g/mol |

| Chemical Structure |

|

Spectral Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and mass spectra of 1-(4-tert-butylphenyl)propan-1-one.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.91 | Doublet (d) | 2H | Ar-H (ortho to C=O) |

| 7.49 | Doublet (d) | 2H | Ar-H (meta to C=O) |

| 2.97 | Quartet (q) | 2H | -CH₂-CH₃ |

| 1.33 | Singlet (s) | 9H | -C(CH₃)₃ |

| 1.21 | Triplet (t) | 3H | -CH₂-CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 200.5 | C=O |

| 156.7 | Ar-C (para to C=O) |

| 134.4 | Ar-C (ipso to C=O) |

| 128.0 | Ar-CH (ortho to C=O) |

| 125.5 | Ar-CH (meta to C=O) |

| 35.1 | -C (CH₃)₃ |

| 31.7 | -CH₂-CH₃ |

| 31.1 | -C(C H₃)₃ |

| 8.3 | -CH₂-C H₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2965 | Strong | C-H stretch (aliphatic) |

| 1680 | Strong | C=O stretch (aromatic ketone) |

| 1605 | Medium | C=C stretch (aromatic) |

| 1409 | Medium | C-H bend (aliphatic) |

| 1268 | Strong | C-C stretch |

| 839 | Strong | C-H out-of-plane bend (p-disubstituted benzene) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 190 | 25 | [M]⁺ (Molecular Ion) |

| 175 | 100 | [M - CH₃]⁺ |

| 161 | 80 | [M - C₂H₅]⁺ |

| 147 | 30 | [M - C₃H₇]⁺ |

| 91 | 40 | [C₇H₇]⁺ (Tropylium ion) |

| 57 | 50 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of 1-(4-tert-butylphenyl)propan-1-one was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer.

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.096 s

-

Spectral Width: 8278 Hz (20.6 ppm)

¹³C NMR Acquisition:

-

Pulse Program: zgpg30 (proton decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.36 s

-

Spectral Width: 24038 Hz (238 ppm)

Data Processing: The raw data was Fourier transformed, phase corrected, and baseline corrected using the instrument's software (TopSpin). Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the neat liquid sample of 1-(4-tert-butylphenyl)propan-1-one was placed between two potassium bromide (KBr) plates to form a thin film.

Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

Acquisition Parameters:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Mode: Transmittance

Data Processing: A background spectrum of the empty sample compartment was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column.

Instrumentation: A Thermo Fisher Scientific ISQ single quadrupole GC-MS system was used.

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Mass Range: m/z 40 - 400

Data Processing: The acquired mass spectra were analyzed using the instrument's software, and the fragmentation pattern was interpreted to identify the molecular ion and major fragment ions.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of 1-(4-tert-butylphenyl)propan-1-one using the discussed spectroscopic techniques.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4'-(tert-Butyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4'-(tert-Butyl)propiophenone. The information presented herein is intended to support researchers and professionals in the fields of chemical analysis, drug development, and quality control by offering detailed spectral data, peak assignments, and standardized experimental protocols.

Introduction

This compound, also known as 1-(4-(tert-butyl)phenyl)propan-1-one, is a chemical intermediate with applications in the synthesis of pharmaceuticals and other specialty chemicals. Accurate spectral characterization is crucial for its identification, purity assessment, and the understanding of its chemical behavior. This document details the ¹H and ¹³C NMR spectra, providing a foundational reference for its molecular structure confirmation.

Molecular Structure and Atom Numbering

The structural formula and atom numbering scheme for this compound are essential for the unambiguous assignment of NMR signals. The following diagram illustrates the molecular structure with IUPAC-consistent numbering, which will be referenced in the data tables.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was acquired in a CDCl₃ solution. The data is summarized in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.90 | Doublet (d) | 2H | 8.6 | H-2', H-6' |

| 7.47 | Doublet (d) | 2H | 8.6 | H-3', H-5' |

| 2.98 | Quartet (q) | 2H | 7.2 | -CO-CH₂ -CH₃ (H-α) |

| 1.33 | Singlet (s) | 9H | - | -C(CH₃ )₃ |

| 1.22 | Triplet (t) | 3H | 7.2 | -CO-CH₂-CH₃ (H-β) |

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound was also recorded in a CDCl₃ solution. The chemical shifts for each carbon atom are detailed in the following table.

| Chemical Shift (δ) ppm | Carbon Assignment |

| 200.3 | >C =O |

| 156.4 | C -4' |

| 134.3 | C -1' |

| 128.0 | C -2', C -6' |

| 125.5 | C -3', C -5' |

| 35.1 | -C (CH₃)₃ |

| 31.7 | -CO-C H₂-CH₃ (C-α) |

| 31.1 | -C(C H₃)₃ |

| 8.4 | -CO-CH₂-C H₃ (C-β) |

Experimental Protocols

The following provides a generalized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for compounds such as this compound.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~4 s

-

Spectral Width: -2 to 12 ppm

-

Referencing: The residual CHCl₃ signal at 7.26 ppm or TMS at 0 ppm.

¹³C NMR Spectroscopy:

-

Instrument: A 75 MHz or higher field NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2.0 s

-

Acquisition Time: ~1-2 s

-

Spectral Width: 0 to 220 ppm

-

Referencing: The CDCl₃ triplet at 77.16 ppm.

Data Interpretation and Logical Relationships

The interpretation of the NMR spectra confirms the structure of this compound through a logical correlation of the signals with the molecular structure. The workflow for this process is outlined below.

An In-depth Technical Guide to the Hazards and Safety of 4'-(tert-Butyl)propiophenone

This guide provides comprehensive safety and hazard information for 4'-(tert-Butyl)propiophenone, intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, associated hazards, handling procedures, and emergency protocols.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for the safe handling and storage of the compound.

| Property | Value | Source |

| Molecular Formula | C13H18O | PubChem[1], SIELC Technologies[2], GSRS[3] |

| Molecular Weight | 190.28 g/mol | PubChem[1], GSRS[3] |

| CAS Number | 71209-71-7 | PubChem[1], SIELC Technologies[2] |

| EC Number | 275-265-0 | PubChem[1], SIELC Technologies[2] |

| IUPAC Name | 1-(4-tert-butylphenyl)propan-1-one | PubChem[1] |

| Synonyms | 1-(4-tert-Butylphenyl)propan-1-one, 1-Propanone, 1-[4-(1,1-dimethylethyl)phenyl]- | SIELC Technologies[2] |

| Appearance | Not explicitly available, however related compounds are light brown/beige solids or liquids. | Loba Chemie[4] |

| LogP | 3.93 | SIELC Technologies[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated hazard statements.

| Classification | Code | Description | Source |

| Flammable Liquids | H226 | Flammable liquid and vapor | PubChem[1] |

| Skin Irritation | H315 | Causes skin irritation | Sigma-Aldrich, Fisher Scientific[5], Loba Chemie[4] |

| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage / Causes serious eye irritation | Sigma-Aldrich, Fisher Scientific[5], Loba Chemie[4] |

| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child | Sigma-Aldrich, Thermo Fisher Scientific[6] |

| Aquatic Hazard (Acute) | H401 | Toxic to aquatic life | Sigma-Aldrich |

| Aquatic Hazard (Chronic) | H410 | Very toxic to aquatic life with long lasting effects | Sigma-Aldrich |

| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation | Loba Chemie[4] |

GHS Pictograms:

Warning

Experimental Protocols

Detailed experimental protocols for the toxicological and safety data of this compound are not publicly available in the provided search results. Such data is typically generated following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). For instance:

-

Skin Irritation/Corrosion: OECD Test Guideline 404

-

Eye Irritation/Corrosion: OECD Test Guideline 405

-

Acute Oral Toxicity: OECD Test Guideline 420, 423, or 425

-

Reproductive Toxicity: OECD Test Guideline 414, 416, or 421

-

Aquatic Toxicity: OECD Test Guideline 202, 203, or 211

These protocols involve standardized procedures for the application of the substance to the test system (e.g., animal models, in vitro systems) and subsequent observation for defined endpoints.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimizing the risks associated with this compound.

Handling:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][9]

-

Take precautionary measures against static discharge.[5]

-

Wash hands thoroughly after handling.[7]

Storage:

-

Keep containers tightly closed in a dry and well-ventilated place.[5][6]

-

Store away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[5]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or face shield.[5][8] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[5][7][8] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] |

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5][7][9][10] |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[5][7][9][10] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[7][8][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[7][10] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7][10]

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[5] Thermal decomposition can lead to the release of irritating gases and vapors.[5]

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[5][7][10][11]

Accidental Release:

-

Personal Precautions: Evacuate personnel to safe areas. Ensure adequate ventilation. Remove all sources of ignition. Avoid breathing vapors, mist, or gas.[7][10]

-

Environmental Precautions: Prevent product from entering drains. Discharge into the environment must be avoided.[7][9][10]

-

Containment and Cleanup: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[5][9] Use spark-proof tools and explosion-proof equipment.[5]

Visualized Safety Workflow

The following diagram illustrates a logical workflow for the safe handling of chemical hazards like this compound.

References

- 1. This compound | C13H18O | CID 595281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4’-(tert-Butyl)propiophenone | SIELC Technologies [sielc.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. lobachemie.com [lobachemie.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. lobachemie.com [lobachemie.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. media.napaonline.com [media.napaonline.com]

An In-depth Technical Guide to 4'-(tert-Butyl)propiophenone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-(tert-Butyl)propiophenone, a valuable ketone intermediate in organic synthesis. The document details its chemical and physical properties, provides established synthesis protocols, and explores its historical context within the framework of Friedel-Crafts acylation. While direct biological activity of the core molecule is not extensively documented in publicly available literature, this guide discusses the known biological activities of its derivatives, highlighting its potential as a scaffold in medicinal chemistry and drug discovery. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.

Introduction

This compound, systematically named 1-(4-tert-butylphenyl)propan-1-one, is an aromatic ketone characterized by a propiophenone structure substituted with a tert-butyl group at the para position of the phenyl ring.[1] Its molecular structure renders it a useful building block in the synthesis of more complex molecules, particularly in the pharmaceutical and chemical industries. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers and professionals in relevant fields.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and research. These properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 1-(4-tert-butylphenyl)propan-1-one | PubChem[1] |

| Synonyms | p-tert-Butylpropiophenone, 4-tert-Butylpropiophenone | PubChem[1] |

| CAS Number | 71209-71-7 | PubChem[1] |

| Molecular Formula | C₁₃H₁₈O | PubChem[1] |

| Molecular Weight | 190.28 g/mol | PubChem[1] |

| Appearance | Clear liquid | ChemicalBook |

| Boiling Point | 162 °C / 5 mmHg | ChemicalBook |

| Density | 0.96 g/cm³ | ChemicalBook |

| Refractive Index | 1.5160-1.5190 | ChemicalBook |

Discovery and History

While a singular "discovery" paper for this compound is not readily identifiable, its synthesis falls under the well-established and historically significant Friedel-Crafts reactions , first reported by Charles Friedel and James Crafts in 1877. The acylation of an aromatic ring, in this case, tert-butylbenzene, with an acyl halide or anhydride in the presence of a Lewis acid catalyst is a fundamental and widely utilized method for the formation of carbon-carbon bonds to an aromatic ring.

The synthesis of propiophenone and its derivatives gained significant industrial importance as starting materials for various pharmaceuticals. Patents from the late 1970s describe the production of propiophenone for the manufacture of drugs like dextropropoxyphene, highlighting the commercial relevance of this class of compounds. These early industrial processes often focused on vapor-phase cross-decarboxylation methods as an alternative to the classical Friedel-Crafts reaction to mitigate issues with corrosion and waste disposal.

Synthesis of this compound

The most common and direct method for the laboratory synthesis of this compound is the Friedel-Crafts acylation of tert-butylbenzene with propionyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for Friedel-Crafts acylation.

Materials:

-

tert-Butylbenzene

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) or another suitable inert solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl aqueous solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, addition funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in dichloromethane.

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Add propionyl chloride dropwise to the stirred suspension.

-

Addition of Aromatic Substrate: To this mixture, add tert-butylbenzene dropwise via the addition funnel, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time (e.g., 1-2 hours) and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.

-

Workup: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

References

Key characteristics of the tert-butyl group on the phenyl ring

An In-depth Technical Guide on the Core Characteristics of the tert-Butyl Group on the Phenyl Ring

Introduction

The tert-butyl group, a quaternary alkyl substituent with the formula (CH₃)₃C-, is a cornerstone in the fields of organic chemistry and drug development. When attached to a phenyl ring, its unique and pronounced characteristics—stemming from its significant bulk and distinct electronic properties—profoundly influence the molecule's reactivity, selectivity, and physicochemical profile.[1] Its substantial size can create significant steric hindrance, which may slow or prevent reactions at adjacent sites.[1] In medicinal chemistry, it is frequently employed to enhance metabolic stability, modulate receptor selectivity, and lock molecular conformations.[2] This technical guide provides a comprehensive analysis of the core steric and electronic effects of the tert-butyl group on the phenyl ring, its impact on chemical reactivity, and its strategic application in drug design, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Steric Effects of the Tert-Butyl Group

The most defining characteristic of the tert-butyl group is its immense steric bulk.[1] This three-dimensional bulkiness, often referred to as the "tert-butyl effect," is widely used for the kinetic stabilization of compounds and to control the direction of chemical reactions.[1]

Quantifying Steric Hindrance

The steric demand of a substituent can be quantified using the Taft steric parameter (Es) or, more intuitively, through conformational analysis using A-values. The A-value represents the Gibbs free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. A larger A-value signifies greater steric bulk. The tert-butyl group has one of the largest A-values, effectively "locking" the conformation of a cyclohexane ring with the group in the more stable equatorial position.[2] While not directly on a phenyl ring, this value is a standard measure of its steric demand.

Table 1: Steric Parameters of Common Substituents

| Substituent | A-Value (kcal/mol) |

|---|---|

| -H | 0.0 |

| -CH₃ (Methyl) | 1.7 |

| -CH₂CH₃ (Ethyl) | 1.75 |

| -CH(CH₃)₂ (Isopropyl) | 2.2 |

| -C(CH₃)₃ (tert-Butyl) | >4.0 |

| -C₆H₅ (Phenyl) | 3.0 |

Source: Data compiled from various organic chemistry resources reflecting established values.[3]

Impact on Reaction Mechanisms

The steric hindrance imposed by the tert-butyl group dramatically influences reaction rates and can even alter the preferred mechanistic pathway. This is clearly observed in nucleophilic substitution reactions.

-

Sₙ2 Reactions: In Sₙ2 reactions, which require a backside attack on the electrophilic carbon, the bulky tert-butyl group shields the reaction center, leading to a significant decrease in the reaction rate.[2]

-

Sₙ1 Reactions: Conversely, in Sₙ1 reactions, the tert-butyl group stabilizes the intermediate carbocation through both inductive effects and hyperconjugation, resulting in a massive increase in the reaction rate.[2]

Table 2: Relative Rates of Nucleophilic Substitution for Alkyl Bromides

| Substrate | Relative Rate of Sₙ1 Solvolysis (in 80% Ethanol) | Relative Rate of Sₙ2 Reaction (with I⁻ in Acetone) |

|---|---|---|

| CH₃-Br | 1 | 145 |

| CH₃CH₂-Br | 1 | 1 |

| (CH₃)₂CH-Br | 11.6 | 0.036 |

| (CH₃)₃C-Br | 1.2 x 10⁶ | ~0 |

Source: BenchChem.[2]

Caption: Steric hindrance from the tert-butyl group blocking backside attack in an Sₙ2 reaction.

Electronic Effects of the Tert-Butyl Group

The tert-butyl group influences the electronic environment of the phenyl ring through two primary mechanisms: the inductive effect and hyperconjugation.[4]

Inductive Effect (+I)

As an alkyl group, the tert-butyl substituent is electron-donating through the sigma bonds.[5] The central sp³-hybridized quaternary carbon is less electronegative than the sp²-hybridized carbon of the phenyl ring, leading to a push of electron density into the ring. This is known as a positive inductive effect (+I), which activates the ring towards electrophilic attack.[4][6]

Hyperconjugation

Hyperconjugation involves the delocalization of electrons from C-C or C-H sigma bonds into an adjacent empty or partially filled p-orbital or a π-system.[4] In tert-butylbenzene, the electrons in the C-C σ-bonds of the tert-butyl group can overlap with the π-system of the phenyl ring.[4][6] This delocalization further donates electron density to the ring, contributing to its electron-donating character.[4] Although it lacks α-hydrogens, preventing traditional C-H hyperconjugation seen in toluene, C-C hyperconjugation still plays a role.[6] However, compared to the +I effect, its contribution is generally considered smaller.[6]

Quantifying Electronic Effects

The electronic influence of a substituent on a phenyl ring is commonly quantified by Hammett parameters (σ). A negative value indicates an electron-donating character.

Table 3: Hammett Parameters for the Tert-Butyl Group

| Parameter | Value | Description |

|---|---|---|

| σₚ (para) | -0.197 | Represents the combined inductive and resonance (hyperconjugation) effects at the para position. |

| σₘ (meta) | -0.10 | Primarily reflects the inductive effect, as resonance is diminished at the meta position.[4] |

Source: BenchChem.[4]

Caption: The dual electronic contributions of the tert-butyl group to the phenyl ring.

Influence on Aromatic Ring Reactivity

The combination of steric and electronic effects makes the tert-butyl group a powerful tool for controlling the outcome of reactions on the phenyl ring, particularly electrophilic aromatic substitution (EAS).

Directing Effects in Electrophilic Aromatic Substitution

Due to its electron-donating nature, the tert-butyl group is an activating group and an ortho-, para- director in EAS reactions.[5][6] It stabilizes the carbocation intermediate (the sigma complex), especially when the electrophile adds to the ortho or para positions. However, the steric bulk of the group severely hinders the approach of electrophiles to the two adjacent ortho positions.[2] Consequently, substitution occurs predominantly at the para position.[2][6]

Table 4: Product Isomer Ratios in the Nitration of Toluene vs. Tert-Butylbenzene

| Substrate | % Ortho | % Meta | % Para |

|---|---|---|---|

| Toluene | 58 | 5 | 37 |

| Tert-Butylbenzene | 12-16 | 8-8.5 | 75-79.5 |

Source: Data compiled from multiple sources.[2][6]

This data clearly illustrates that while both methyl and tert-butyl groups are ortho, para-directors, the immense steric hindrance of the tert-butyl group dramatically shifts the product distribution in favor of the para isomer.[7]

Caption: EAS on tert-butylbenzene, favoring para substitution due to steric hindrance.

Impact on Physicochemical Properties

The introduction of a tert-butyl group significantly alters the physical properties of the parent phenyl ring, which is a critical consideration in materials science and drug design.

-

Lipophilicity: The four carbon atoms of the tert-butyl group make it highly nonpolar and lipophilic. This increases the molecule's affinity for lipid environments and is often used to modulate the solubility and membrane permeability of drug candidates.[2] The partition coefficient (logP) is a measure of this lipophilicity.

-

Solubility: Due to its nonpolar nature, tert-butylbenzene has very low solubility in water but is miscible with common organic solvents.[8][9]

Table 5: Physicochemical Properties of Tert-Butylbenzene

| Property | Value |

|---|---|

| Molar Mass | 134.22 g/mol [8] |

| Density | 0.867 g/cm³ (at 25 °C)[10] |

| Melting Point | -58 °C[10] |

| Boiling Point | 169 °C[10] |

| Water Solubility | 29.5 mg/L (at 25 °C)[8] |

| logP (Octanol-Water) | 4.11[8] |

Source: PubChem, Sigma-Aldrich.[8][10]

Role in Medicinal Chemistry and Drug Development

The tert-butyl group is a privileged motif in drug design, where its unique properties are leveraged to overcome common pharmacological challenges.[11]

-

Metabolic Shielding: One of its most valuable roles is to act as a steric shield to protect metabolically vulnerable sites on a drug molecule from degradation by cytochrome P450 (CYP) enzymes.[2][11] By blocking enzymatic access, a strategically placed tert-butyl group can increase a drug's half-life and oral bioavailability.[11] However, the group itself can be a site of metabolism, typically via oxidation to an alcohol, which can sometimes be a metabolic liability.[11][12]

-

Receptor Selectivity: The defined size and shape of the group can enhance a drug's binding affinity and selectivity for its target receptor.[11] Its bulk can prevent the molecule from fitting into the binding pockets of off-target receptors, thereby reducing side effects.[2]

-

Conformational Locking: The significant steric demand of the tert-butyl group can restrict the rotation of nearby bonds, locking a flexible molecule into a specific, bioactive conformation, which can enhance its potency.[2]

-

Improving Lipophilicity: The group is often added to increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.[2] For instance, in the drug Ivacaftor, one tert-butyl group boosts potency while another adds lipophilic character.[11]

Caption: A tert-butyl group acting as a steric shield to prevent enzymatic metabolism.

Key Experimental Protocols

The quantitative data presented in this guide are derived from well-established experimental procedures.

Protocol: Determination of Hammett Parameters via pKa Measurement

Objective: To determine the electronic effect (σ value) of the para-tert-butyl group by measuring the acidity constant (pKa) of p-tert-butylbenzoic acid relative to benzoic acid.

Methodology:

-

Synthesis: Synthesize and purify a series of para- and meta-substituted benzoic acids, including benzoic acid and p-tert-butylbenzoic acid.[4]

-

Solution Preparation: Prepare standardized aqueous-alcoholic (e.g., 70:30 ethanol-water) solutions of each acid at a precise concentration (e.g., 0.01 M).[4]

-

Titration: Titrate each acid solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) using a calibrated pH meter to monitor the pH throughout the titration.[4]

-

pKa Determination: Plot the pH versus the volume of NaOH added. The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the acid.[4]

-

Calculation of σ: The Hammett parameter (σ) is calculated using the Hammett equation: σ = log(Kₐ / Kₐ₀) = pKₐ₀ - pKₐ , where Kₐ and pKₐ are the values for the substituted benzoic acid, and Kₐ₀ and pKₐ₀ are the values for the unsubstituted benzoic acid reference.

Caption: Experimental workflow for determining the Hammett parameter via potentiometric titration.

Protocol: Determination of A-Values by Low-Temperature ¹H NMR

Objective: To determine the conformational equilibrium constant and the A-value for the tert-butyl group on a cyclohexane ring.

Methodology:

-

Sample Preparation: Dissolve a sample of tert-butylcyclohexane in a deuterated solvent with a low freezing point (e.g., CDCl₃ or toluene-d₈).[2]

-

Low-Temperature NMR: Cool the sample inside the NMR spectrometer to a temperature low enough to slow the rate of chair-chair interconversion on the NMR timescale (typically below -60 °C). This allows separate signals for the axial and equatorial conformers to be observed.

-

Signal Integration: Identify the signals corresponding to a specific proton (e.g., the proton on C1) in both the axial and equatorial conformers. Integrate the area under these two peaks.

-

Equilibrium Constant (Keq): The ratio of the integrals is equal to the equilibrium constant, Keq = [equatorial] / [axial].

-

A-Value Calculation: Calculate the Gibbs free energy difference (ΔG°) using the equation: ΔG° = -RT ln(Keq) . This ΔG° value is the A-value. For the tert-butyl group, the population of the axial conformer is so low that it is often undetectable, leading to the designation of its A-value as very large (>4 kcal/mol).[2]

Conclusion

The tert-butyl group, when appended to a phenyl ring, is not merely a passive substituent but an active director of molecular behavior. Its dominant steric bulk dictates reactivity pathways, favoring para-substitution in electrophilic attacks and providing a crucial shield against metabolic degradation in drug molecules. Concurrently, its electron-donating electronic effects activate the aromatic ring. This powerful combination of steric and electronic properties provides chemists and drug developers with a versatile tool to fine-tune molecular architecture, enhance stability, and achieve desired biological outcomes, solidifying the tert-butylphenyl moiety as a motif of profound importance in modern chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. benchchem.com [benchchem.com]

- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Tert-Butylbenzene | C10H14 | CID 7366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tert-Butylbenzene - Wikipedia [en.wikipedia.org]

- 10. 叔丁基苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. hyphadiscovery.com [hyphadiscovery.com]

- 12. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4'-(tert-Butyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 4'-(tert-butyl)propiophenone from tert-butylbenzene via a Friedel-Crafts acylation reaction. Detailed experimental protocols, reagent specifications, and reaction parameters are presented to ensure reproducible and high-yield synthesis. The information is intended for use by qualified researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and organic materials. Its preparation is a classic example of a Friedel-Crafts acylation, a fundamental and widely used method for the formation of carbon-carbon bonds to an aromatic ring. This reaction involves the acylation of an aromatic substrate, in this case, tert-butylbenzene, using an acylating agent such as propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst. The tert-butyl group, being an ortho-, para-director, predominantly yields the para-substituted product due to steric hindrance at the ortho positions.

Reaction Scheme

The overall chemical transformation is depicted below:

Data Presentation

Table 1: Reagent Specifications and Quantities

| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Moles | Quantity | Density (g/mL) | Notes |

| tert-Butylbenzene | C10H14 | 134.22 | 0.20 | 26.84 g (31.2 mL) | 0.86 | Starting material |

| Propionyl Chloride | C3H5ClO | 92.52 | 0.22 | 20.35 g (18.9 mL) | 1.07 | Acylating agent |

| Anhydrous Aluminum Chloride | AlCl3 | 133.34 | 0.24 | 32.00 g | - | Lewis acid catalyst |

| Dichloromethane (DCM) | CH2Cl2 | 84.93 | - | 200 mL | 1.33 | Anhydrous solvent |

| Hydrochloric Acid (HCl) | HCl | 36.46 | - | 100 mL (6M aq.) | - | For quenching |

| Sodium Bicarbonate (NaHCO3) | NaHCO3 | 84.01 | - | As needed (sat. aq.) | - | For neutralization |

| Anhydrous Sodium Sulfate (Na2SO4) | Na2SO4 | 142.04 | - | As needed | - | For drying |

Table 2: Reaction Parameters and Expected Outcomes

| Parameter | Value |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

| Expected Yield | 80-90% |

| Product Appearance | White to off-white solid |

| Melting Point | 43-46 °C |

Experimental Protocol

1. Reaction Setup:

-

Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap).

-

Ensure all glassware is thoroughly dried in an oven and assembled under a nitrogen or argon atmosphere to maintain anhydrous conditions.

-

Charge the flask with 200 mL of anhydrous dichloromethane and 32.00 g (0.24 mol) of anhydrous aluminum chloride. Stir the suspension.

2. Addition of Reagents:

-

In the dropping funnel, prepare a solution of 26.84 g (0.20 mol) of tert-butylbenzene and 20.35 g (0.22 mol) of propionyl chloride.

-

Cool the reaction flask to 0 °C using an ice bath.

-

Add the solution from the dropping funnel to the stirred aluminum chloride suspension dropwise over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.

3. Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture for an additional 1-3 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

4. Work-up and Isolation:

-

Upon completion, cool the reaction mixture again to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by pouring the mixture over 200 g of crushed ice in a large beaker.

-

To the quenched mixture, slowly add 100 mL of 6M hydrochloric acid to dissolve the aluminum salts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with 2 x 50 mL of dichloromethane.

-

Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

5. Purification:

-

Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol to yield pure this compound as a white to off-white solid.

Visualizations

Reaction Workflow

Application Notes and Protocols for the Friedel-Crafts Acylation of tert-Butylbenzene with Propanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the Friedel-Crafts acylation of tert-butylbenzene with propanoyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, yielding valuable propiophenone derivatives. The bulky tert-butyl group on the aromatic ring sterically hinders the ortho positions, leading to a high regioselectivity that predominantly favors the formation of the para-substituted product, 1-(4-tert-butylphenyl)propan-1-one. This high selectivity simplifies purification and makes this reaction a reliable method for synthesizing para-acylated aromatic ketones, which are important intermediates in the pharmaceutical and fine chemical industries. This guide outlines the reaction mechanism, detailed experimental procedures, and comprehensive characterization data for the resulting products.

Introduction

The Friedel-Crafts acylation, a fundamental reaction in organic chemistry, involves the introduction of an acyl group onto an aromatic ring.[1][2] This reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which activates the acylating agent.[2] In the case of tert-butylbenzene, the alkyl substituent is an activating group that directs incoming electrophiles to the ortho and para positions. However, the significant steric bulk of the tert-butyl group largely obstructs the ortho positions, resulting in a pronounced preference for acylation at the sterically more accessible para position.[3] Consequently, the reaction of tert-butylbenzene with propanoyl chloride in the presence of aluminum chloride is a highly regioselective process, yielding 1-(4-tert-butylphenyl)propan-1-one as the major product.[4]

Reaction Mechanism and Regioselectivity

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.

-

Formation of the Acylium Ion: Propanoyl chloride reacts with the Lewis acid catalyst, aluminum chloride, to form a highly reactive and resonance-stabilized acylium ion.

-

Electrophilic Attack: The electron-rich aromatic ring of tert-butylbenzene acts as a nucleophile, attacking the electrophilic acylium ion. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Aromatization: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

The regioselectivity of this reaction is primarily governed by steric factors. The large tert-butyl group effectively shields the ortho positions, making the para position the preferred site of attack for the incoming acylium ion.

Experimental Protocols

This section provides a detailed protocol for the laboratory-scale synthesis of 1-(4-tert-butylphenyl)propan-1-one.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |

| tert-Butylbenzene | 134.22 | 0.10 | 13.4 g (15.6 mL) |

| Propanoyl chloride | 92.52 | 0.11 | 10.2 g (9.6 mL) |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 0.12 | 16.0 g |

| Dichloromethane (CH₂Cl₂) | 84.93 | - | 100 mL |

| Hydrochloric Acid (HCl), 6 M | - | - | 50 mL |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | 50 mL |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |

Equipment:

-

250 mL three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using drying tubes.

-

Reagent Addition: Charge the flask with 16.0 g (0.12 mol) of anhydrous aluminum chloride and 50 mL of dichloromethane. Cool the flask in an ice bath with stirring. In the dropping funnel, place a solution of 13.4 g (0.10 mol) of tert-butylbenzene and 10.2 g (0.11 mol) of propanoyl chloride in 50 mL of dichloromethane.

-

Reaction Execution: Add the solution from the dropping funnel to the stirred suspension of aluminum chloride in dichloromethane dropwise over a period of 30 minutes, maintaining the temperature below 10 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Work-up: Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of 6 M hydrochloric acid. Transfer the mixture to a separatory funnel and separate the organic layer.

-